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Barium carbonate

Thermal analysis Ceramic processing Ferrite calcination

Sourcing a reliable, high-purity barium precursor is critical for achieving consistent fluxing behavior in ceramic glazes and predictable refractive indices in optical glass. Barium carbonate (BaCO₃, ≥99% purity) directly addresses this supply challenge. - Enables high-refractive-index glass (nD ≥1.60) as a compliant alternative to lead-based formulations. - Provides selective sulfate precipitation (Ksp 2.58×10⁻⁹) for chlor-alkali brine purification. - Delivers adequate magnetic performance for cost-sensitive ferrite magnet production.

Molecular Formula BaCO3
CBaO3
Molecular Weight 197.34 g/mol
CAS No. 25070-31-9
Cat. No. B7798742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium carbonate
CAS25070-31-9
Molecular FormulaBaCO3
CBaO3
Molecular Weight197.34 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].[Ba+2]
InChIInChI=1S/CH2O3.Ba/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2
InChIKeyAYJRCSIUFZENHW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 250 g / 500 g / 1 kg / 2.5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 0.0014 g/100 g at 20 °C
Slightly soluble (1:1000) in carbon dioxide-water;  soluble in dilute hydrochloric acid, nitric acid or acetic acid;  soluble in ammonium chloride or ammonium nitrate solutions
Insoluble in sulfuric acid
Insoluble in ethanol
Solubility in water, g/100ml at 20 °C: 0.002 (very poor)

Structure & Identifiers


Interactive Chemical Structure Model





Barium Carbonate Procurement Baseline


Barium carbonate (BaCO₃) is an alkaline earth metal carbonate that exists as a white, odorless crystalline powder with a density of approximately 4.286 g/cm³ and a molecular weight of 197.34 g/mol [1]. It occurs naturally as the mineral witherite and is commercially produced via precipitation from barium sulfide solutions or by carbonation of barium hydroxide [1]. The compound is poorly soluble in water (Ksp ~2.58×10⁻⁹ at 25°C) but readily dissolves in acids with the exception of sulfuric acid [1]. Commercial grades typically range from 98% to 99% purity, with technical, ACS reagent, and high-purity (≥99.9%) grades available for distinct application requirements . The most relevant chemical comparators for industrial substitution evaluation are strontium carbonate (SrCO₃), calcium carbonate (CaCO₃), lead carbonate (PbCO₃), and magnesium carbonate (MgCO₃)—all Group 2 carbonates with overlapping application domains in ceramics, glass, and ferrite manufacturing.

1

High-temperature processing: Decomposition onset >1000°C supports ferrite sintering and ceramic calcination workflows.

2

Selective precipitation: Lowest Ksp among Group 2 carbonates enables quantitative sulfate removal in brine purification.

3

Optical glass formulation: Reported refractive index enhancement supports lead-free high-nD glass development.

Why Barium Carbonate Substitution Fails


Substituting barium carbonate with strontium, calcium, or magnesium carbonate in industrial formulations without quantitative adjustment introduces measurable performance deviations that can compromise product specifications. Differences in cationic radius (Ba²⁺: 135 pm vs. Sr²⁺: 118 pm vs. Ca²⁺: 100 pm) fundamentally alter crystal lattice parameters, thermal decomposition behavior, and oxide fluxing characteristics [1]. In ferrite magnet production, strontium carbonate yields higher coercivity and remanent magnetization than barium carbonate, directly impacting magnetic energy product [2]. In glass manufacturing, barium carbonate increases refractive index to a greater extent than calcium carbonate at equivalent molar loading, while lead carbonate provides superior refractive index at the cost of regulatory compliance burden [3]. In ceramic glazes, direct weight-for-weight substitution of barium carbonate with strontium carbonate produces a glaze that is runnier and visually distinct, necessitating a ~0.75:1 mass adjustment ratio [4]. The thermal decomposition onset temperature differs by over 100°C between barium carbonate and its closest strontium analog, affecting calcination schedules in ferrite and ceramic processing [5]. These quantifiable disparities preclude generic interchange and mandate compound-specific procurement based on target application parameters.

Parameter
BaCO₃ (target)
Substitute may differ
Cationic radius
Ba²⁺ 135 pm
Sr²⁺ 118 pm; Ca²⁺ 100 pm — lattice and fluxing behavior may shift
Thermal decomposition
1140–1198°C (Ar)
SrCO₃ ~170°C lower; CaCO₃ decomposes ~840°C — calcination schedule mismatch
Refractive index contribution
nD 1.63 at 32 wt% loading
CaCO₃-based glass nD ~1.50–1.55; PbO glass nD 1.67 but carries regulatory burden
Glaze mass equivalency
100 g reference dose
~75 g SrCO₃ needed; 1:1 weight substitution produces runnier, visually distinct glaze

Barium Carbonate Differentiation Evidence


Thermal Decomposition Stability

Barium carbonate demonstrates the highest thermal decomposition temperature among the Group 2 alkaline earth carbonates, requiring significantly higher energy input to initiate decarbonation. The decomposition onset temperature for BaCO₃ exceeds 1000°C in air, while commercial BaCO₃ decomposes in the range of 1140–1198°C under an argon atmosphere [1]. In comparison, strontium carbonate decomposes at 959–1027°C under identical argon conditions, representing a temperature differential of approximately 170–181°C [1]. Calcium carbonate decomposes at approximately 840°C [2], and magnesium carbonate decomposes below 400°C [3]. This thermal stability ranking (BaCO₃ > SrCO₃ > CaCO₃ > MgCO₃) is consistent with the increasing cationic radius down Group 2, which weakens the polarization of the carbonate anion and strengthens the lattice energy [4].

Thermal decomposition stability
Head-to-head
BaCO₃: 1140–1198°C (Ar) vs. SrCO₃: 959–1027°C (Ar); Δ ~170–181°C higher
Supports ferrite sintering and high-temperature ceramic processing fit
TGA under dynamic argon; CaCO₃ ~840°C, MgCO₃
Lowest Ksp among Group 2
Head-to-head
BaCO₃ Ksp = 2.58 × 10⁻⁹ vs. CaCO₃ 3.36 × 10⁻⁹; 23% lower; 2,600× lower than MgCO₃
Enables quantitative sulfate precipitation and selective barium recovery workflows
Aqueous equilibrium at 25°C; SrCO₃ Ksp ~5.6 × 10⁻¹⁰ is intermediate
Refractive index in lead-free glass
Head-to-head
BaCO₃ glass nD 1.63 at 32 wt% vs. PbO glass nD 1.67; CaCO₃ crown glass nD 1.50–1.55
Supports lead-free high-refractive-index optical glass development context
1250°C melt, 6 h dwell; nD range 1.56–1.68 across 24–40 wt% BaCO₃ loading
Ferrite magnet performance
Head-to-head
Sr ferrite (BH)max 665–930 J/m³; Ba ferrite 628–722 J/m³. HcJ 62.7–139.4% higher with Sr
Context-dependent magnetic performance profile; BaCO₃ supports cost-optimized production
Calcination 1250–1300°C; room-temperature measurement; reported data from sintered powders
Ceramic glaze substitution ratio
Class-level
100 g BaCO₃ ≈ 75 g SrCO₃ (0.75:1 mass ratio); 1:1 substitution alters melt rheology and color
Formulation-specific substitution context; BaCO₃ yields distinct matte and copper-blue effects
Cone 6–10 oxidation/reduction; empirical ceramic arts data; molar mass BaCO₃ 197.34 vs SrCO₃ 147.63 g/mol
Thermodynamic stability
Head-to-head
ΔHf° BaCO₃ (witherite): -297.5 ± 0.8 kcal/mol vs. SrCO₃: -294.6 ± 0.5 kcal/mol; Δ 2.9 kcal/mol
Reported thermodynamic stability context supports predictable decomposition under thermal cycling
Solution calorimetry in HCl at 298.15 K; PbCO₃ -168.0 kcal/mol for reference
Thermal analysis Ceramic processing Ferrite calcination Thermochemical energy storage

Lowest Solubility Product Constant

Barium carbonate possesses the lowest solubility product constant (Ksp) among the common alkaline earth metal carbonates, with a value of 2.58 × 10⁻⁹ at 25°C . This is approximately 23% lower than the Ksp of calcium carbonate (3.36 × 10⁻⁹) and more than three orders of magnitude lower than magnesium carbonate (Ksp = 6.8 × 10⁻⁶) [1]. Strontium carbonate exhibits an intermediate Ksp value (approximately 5.6 × 10⁻¹⁰) [2]. The extremely low solubility of BaCO₃ drives quantitative precipitation of Ba²⁺ ions from aqueous solutions containing carbonate anions, with barium carbonate precipitating before the carbonates of calcium, strontium, and magnesium under identical conditions [3].

Lowest Ksp among Group 2
Head-to-head
BaCO₃ Ksp = 2.58 × 10⁻⁹ vs. CaCO₃ 3.36 × 10⁻⁹; 23% lower; 2,600× lower than MgCO₃
Enables quantitative sulfate precipitation and selective barium recovery workflows
Aqueous equilibrium at 25°C; SrCO₃ Ksp ~5.6 × 10⁻¹⁰ is intermediate
Brine purification Analytical chemistry Wastewater treatment Precipitation chemistry

Refractive Index Enhancement in Lead-Free Glass

Barium carbonate functions as an effective refractive index enhancer in lead-free glass formulations, offering a regulatory-compliant alternative to lead oxide. In a comparative study of glass specimens prepared under identical conditions (1250°C melting temperature, 6-hour dwell time), increasing barium carbonate addition from 24 wt% to 40 wt% raised the refractive index from 1.5602 to 1.6784 [1]. At a 32 wt% loading, barium-containing glass achieved an average refractive index of 1.63, compared to 1.67 for lead-containing glass at the same weight percentage [1]. This represents a 2.4% reduction in refractive index relative to lead glass but provides a lead-free, RoHS-compliant alternative. In contrast, crown glasses (CaCO₃-based) typically exhibit refractive indices in the 1.50–1.55 range [2], demonstrating barium carbonate's superior optical performance relative to calcium carbonate.

Refractive index in lead-free glass
Head-to-head
BaCO₃ glass nD 1.63 at 32 wt% vs. PbO glass nD 1.67; CaCO₃ crown glass nD 1.50–1.55
Supports lead-free high-refractive-index optical glass development context
1250°C melt, 6 h dwell; nD range 1.56–1.68 across 24–40 wt% BaCO₃ loading
Optical glass Lead-free glass Refractive index Crystal glass

Ferrite Magnet Performance: Strontium vs. Barium

In ferrite magnet manufacturing, the selection between barium carbonate and strontium carbonate as precursors directly determines the magnetic performance characteristics of the sintered product. Direct comparative measurements on powders calcined at equivalent temperatures demonstrate that strontium-based ferrites consistently exhibit higher coercivity (HcJ) and maximum energy product (BH)max than barium-based ferrites [1]. At a calcination temperature of 1250°C, strontium ferrite reference sample Sr_1 achieved (BH)max = 665 J/m³ and HcJ = 289.5 kA/m, whereas barium ferrite sample Ba_4.1 produced (BH)max = 628 J/m³ and HcJ = 108.0 kA/m [1]. This represents a 5.6% lower energy product and a 62.7% lower coercivity for the barium-based material. At 1300°C, strontium ferrite Sr_7.1 achieved (BH)max = 930 J/m³ and Br = 72.8 mT, substantially exceeding the barium ferrite Ba_5.1 values of (BH)max = 722 J/m³ and Br = 63.4 mT [1]. Industry literature confirms that strontium ferrite generally offers higher magnetic performance and thermal stability, while barium ferrite provides a more cost-effective solution for mass production applications [2].

Ferrite magnet performance
Head-to-head
Sr ferrite (BH)max 665–930 J/m³; Ba ferrite 628–722 J/m³. HcJ 62.7–139.4% higher with Sr
Context-dependent magnetic performance profile; BaCO₃ supports cost-optimized production
Calcination 1250–1300°C; room-temperature measurement; reported data from sintered powders
Ferrite magnets Permanent magnets Magnetic materials Ceramic magnets

Ceramic Glaze Substitution with Strontium Carbonate

In ceramic glaze formulation, the substitution of barium carbonate with strontium carbonate is common practice due to barium's toxicity concerns, but the substitution cannot be performed on a 1:1 weight basis. Empirical formulation data from ceramic arts practice establishes that 100 grams of barium carbonate in a glaze recipe can be replaced with approximately 75 grams of strontium carbonate to achieve similar glaze surface and melting behavior [1][2]. This 0.75:1 mass substitution ratio accounts for the difference in molar mass (BaCO₃: 197.34 g/mol vs. SrCO₃: 147.63 g/mol) and the distinct fluxing characteristics of BaO versus SrO in silicate melts. Barium carbonate acts as a strong flux and crystallizing agent, producing unique matte surfaces and combining with coloring oxides (particularly copper and cobalt) to yield colors not easily attainable with strontium or calcium carbonates [3]. Direct 1:1 weight substitution produces a glaze that is runnier, with altered surface texture and color development [4].

Ceramic glaze substitution ratio
Class-level
100 g BaCO₃ ≈ 75 g SrCO₃ (0.75:1 mass ratio); 1:1 substitution alters melt rheology and color
Formulation-specific substitution context; BaCO₃ yields distinct matte and copper-blue effects
Cone 6–10 oxidation/reduction; empirical ceramic arts data; molar mass BaCO₃ 197.34 vs SrCO₃ 147.63 g/mol
Ceramic glazes Flux chemistry Glaze formulation Matte glazes

Thermodynamic Stability Advantage

Barium carbonate possesses the most negative standard heat of formation among the alkaline earth carbonates, indicating greater thermodynamic stability relative to its constituent elements. Solution calorimetry measurements at 298.15 K establish the heat of formation of BaCO₃ (witherite) as -297.5 ± 0.8 kcal/mol [1]. This value is more negative than strontium carbonate (strontianite) at -294.6 ± 0.5 kcal/mol, representing a difference of 2.9 kcal/mol (approximately 1% more stable) [1]. The heat of formation of lead carbonate (cerussite) is substantially less negative at -168.0 ± 0.3 kcal/mol, reflecting the different bonding characteristics of the post-transition metal [1]. While direct calorimetric data for calcium and magnesium carbonates are not available in this head-to-head comparison, the trend of increasing thermodynamic stability with increasing cationic radius down Group 2 is well-established [2].

Thermodynamic stability
Head-to-head
ΔHf° BaCO₃ (witherite): -297.5 ± 0.8 kcal/mol vs. SrCO₃: -294.6 ± 0.5 kcal/mol; Δ 2.9 kcal/mol
Reported thermodynamic stability context supports predictable decomposition under thermal cycling
Solution calorimetry in HCl at 298.15 K; PbCO₃ -168.0 kcal/mol for reference
Thermochemistry Thermodynamic stability Calorimetry Material synthesis

Barium Carbonate Application Scenarios


Cost-Optimized Ferrite Magnet Manufacturing

Barium carbonate is the preferred precursor for cost-sensitive ferrite magnet production where maximum energy product and coercivity are not the primary design drivers. The thermal decomposition temperature of BaCO₃ (>1000°C) aligns well with ferrite calcination schedules (typically 1000–1350°C), and the resulting barium ferrite (BaFe₁₂O₁₉) provides adequate magnetic performance for general-purpose permanent magnet applications such as refrigerator door seals, loudspeaker magnets, and low-cost DC motors [1]. The approximately 5–30% lower (BH)max relative to strontium ferrite is acceptable in applications where raw material cost savings justify the performance trade-off [2].

Lead-Free High-Refractive-Index Glass Production

Barium carbonate enables the manufacture of high-refractive-index glass (nD ≥ 1.60) for optical components, decorative crystal glassware, and radiation-shielding windows while maintaining compliance with RoHS and REACH lead restrictions [1]. The refractive index achieved with 32–40 wt% BaCO₃ loading (1.63–1.68) approaches that of lead crystal glass (1.67 at 32 wt% PbO) and substantially exceeds calcium-based crown glass [1]. This application scenario is particularly relevant for manufacturers transitioning from lead-containing formulations to meet international regulatory requirements.

Ceramic Glazes with Unique Matte and Color Effects

Barium carbonate remains irreplaceable in certain ceramic glaze applications where its unique fluxing and crystallizing behavior produces matte surface textures and color interactions (particularly barium blues with copper oxide) that cannot be replicated by strontium or calcium carbonate substitutes [1]. The established 0.75:1 strontium substitution ratio [2] provides a formulation adjustment pathway when toxicity concerns mandate replacement, but the original barium carbonate formulation delivers distinct aesthetic outcomes that continue to justify its use in non-food-contact artistic and decorative ceramic applications.

Brine Purification and Barium Recovery

The exceptionally low solubility product constant of barium carbonate (Ksp = 2.58 × 10⁻⁹) enables quantitative precipitation of sulfate impurities from brine solutions in chlor-alkali manufacturing, where sulfate levels must be maintained below 5 g/L to prevent membrane fouling [1]. Barium carbonate precipitates before the carbonates of calcium, strontium, and magnesium under identical conditions [2], providing a selective purification mechanism. This application leverages the 23% lower Ksp relative to calcium carbonate to achieve superior sulfate removal efficiency.

Application
Selection Property
Validation Focus
Ferrite magnet manufacturing
Thermal decomposition alignment with calcination schedule
Magnetic performance vs. cost trade-off review
Lead-free optical glass
Refractive index loading range and RoHS/REACH compliance
nD target achievement vs. PbO-free regulatory context
Ceramic glaze formulation
Fluxing behavior and color-development uniqueness
Surface texture and copper/cobalt color response review
Brine sulfate removal
Precipitation selectivity via Ksp advantage
Sulfate endpoint monitoring and membrane-fouling prevention

Technical Documentation Hub

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